
(3,5-Dimethylisoxazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
The compound (3,5-Dimethylisoxazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is related to a broad class of chemicals that are synthesized for various scientific research applications, including the development of pharmaceuticals and the study of chemical biology. While the specific compound may not have direct references in the available literature, similar compounds have been synthesized and studied for their biological activities. For instance, compounds with complex structures involving pyrimidin-4-yl and piperazin-1-yl groups have been explored for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
One such study involved the synthesis of novel compounds derived from visnaginone and khellinone, which showed significant anti-inflammatory and analgesic activities, highlighting the potential of these chemical frameworks in drug development (Abu‐Hashem et al., 2020). Another study focused on the CCR5 receptor and the mechanism of action of specific antagonists, providing insights into the development of treatments for diseases like HIV (Watson et al., 2005). Furthermore, research on the metabolism and pharmacokinetics of related compounds contributes to our understanding of how these chemicals are processed in biological systems, which is crucial for drug design and safety assessments (Sharma et al., 2012).
Material Science and Polymer Chemistry
In addition to biomedical research, compounds with similar structural motifs to this compound have applications in material science and polymer chemistry. For example, the synthesis of polyamides containing theophylline and thymine demonstrates the versatility of these chemical frameworks in creating novel materials with potential applications ranging from biodegradable plastics to advanced coatings (Hattori & Kinoshita, 1979).
Chemical Methodologies and Reaction Mechanisms
The development of new chemical methodologies and understanding reaction mechanisms are other crucial areas where compounds like this compound play a role. Research into the formation of heterocyclic compounds using specific reagents provides valuable insights into synthetic chemistry, offering new pathways for the synthesis of complex molecules (Matsuda et al., 1976).
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2/c1-9-14(10(2)26-22-9)15(25)24-6-4-23(5-7-24)13-8-12(16(17,18)19)20-11(3)21-13/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUXHBXIADXCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
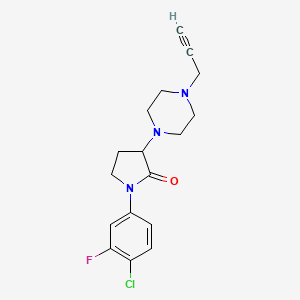
![N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2687416.png)
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2687419.png)
![N-(cyanomethyl)-N-cyclopropyl-3,7-dithiatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),4,9,11-pentaene-4-carboxamide](/img/structure/B2687420.png)
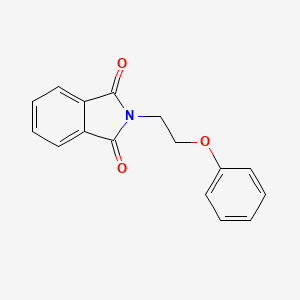
![sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2687423.png)
![N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-benzoylbenzamide](/img/structure/B2687424.png)
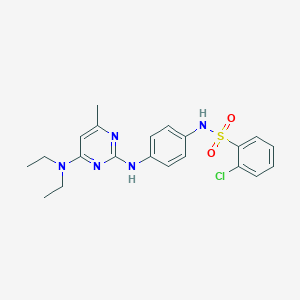
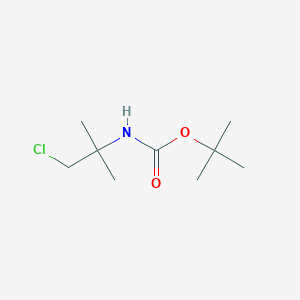
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2687432.png)
![2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2687433.png)
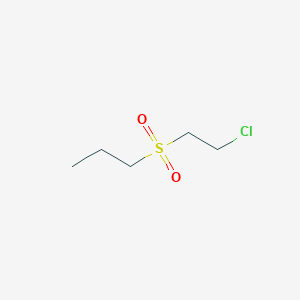
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2687435.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2687437.png)
